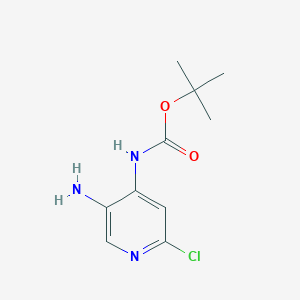

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Applications De Recherche Scientifique

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate has several scientific research applications:

Mécanisme D'action

The mechanism of action of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved depend on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and agrochemicals .

Activité Biologique

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2O2 with a molecular weight of approximately 244.70 g/mol. The compound features a pyridine ring substituted with an amino group at the 5-position and a chloro group at the 2-position, which contributes to its unique biological interactions.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor and receptor ligand . The compound's structure allows it to interact with various biological targets, influencing enzymatic activity by either inhibiting or activating specific pathways. The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition of enzymatic functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it has shown promise as a CYP1A2 inhibitor, which could have implications for drug metabolism and pharmacokinetics.

- Antiparasitic Activity : In studies focusing on antiparasitic effects, modifications to the compound's structure have been explored to enhance its efficacy against parasites. For example, derivatives have been evaluated for their ability to inhibit PfATP4-associated Na+-ATPase activity, which is crucial for the survival of malaria parasites .

- Therapeutic Applications : The compound is being investigated for potential therapeutic applications in treating diseases related to enzyme dysfunctions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Efficacy

In a recent study examining the efficacy of various pyridine derivatives against malaria parasites, this compound was tested alongside structural analogs. Results indicated that while some modifications improved aqueous solubility, they also affected metabolic stability and potency against the parasites. Notably, a derivative with enhanced lipophilicity showed promising results in inhibiting parasite growth in vitro .

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDIGNJIWGFYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458405 |

Source

|

| Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240815-75-2 |

Source

|

| Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.